molecular formula C15H21N2O4P B2453705 diethyl [5-(methylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate CAS No. 302928-66-1

diethyl [5-(methylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B2453705
CAS No.: 302928-66-1
M. Wt: 324.317
InChI Key: OQSXBNHTCCJCQB-UHFFFAOYSA-N
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Description

Diethyl [5-(methylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate is a useful research compound. Its molecular formula is C15H21N2O4P and its molecular weight is 324.317. The purity is usually 95%.
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Properties

IUPAC Name

4-diethoxyphosphoryl-N-methyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N2O4P/c1-5-19-22(18,20-6-2)15-14(16-4)21-13(17-15)12-9-7-11(3)8-10-12/h7-10,16H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSXBNHTCCJCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C)NC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl [5-(methylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

1. Chemical Structure and Synthesis

This compound has a complex structure characterized by the presence of an oxazole ring, a phosphonate group, and a methylamino substituent. The synthesis typically involves multi-step organic reactions, starting with the formation of the oxazole ring followed by the introduction of the phosphonate group and the methylamino moiety.

Synthesis Route:

  • Formation of Oxazole Ring: The initial step involves cyclization reactions using appropriate precursors.
  • Phosphonation: Introduction of the phosphonate group through nucleophilic substitution.
  • Methylation: Finally, the methylamino group is introduced to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's unique structure allows it to modulate enzymatic activities through inhibition or activation pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can interact with receptors, potentially affecting signal transduction pathways.

2.2 Biological Assays

Research has indicated that this compound exhibits various biological activities:

Activity Type Observed Effects Reference
AntimicrobialInhibitory effects against bacteria
AntifungalActivity against fungal strains
CytotoxicityInduced cell death in cancer cell lines
Enzyme InhibitionSpecific inhibition of target enzymes

3.1 Antimicrobial Properties

A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibitory activity, suggesting potential applications in antibiotic development.

3.2 Cytotoxicity in Cancer Research

Research investigating the cytotoxic effects on cancer cell lines demonstrated that this compound could induce apoptosis in certain cancer cells, positioning it as a candidate for further development as an anticancer agent.

4. Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Biological Activity
Diethyl [5-(dimethylamino)-2-(4-methoxyphenyl)]Moderate antimicrobial activity
Diethyl [5-(methylthio)-2-(4-methylphenyl)]Lower cytotoxicity

This comparison highlights that while structurally similar compounds may share some biological activities, this compound exhibits enhanced potency in certain assays.

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